N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693042
InChI: InChI=1S/C10H11N3S/c1-14-10-4-2-8(3-5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17693042

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name N-(4-methylsulfanylphenyl)-1H-pyrazol-4-amine
Standard InChI InChI=1S/C10H11N3S/c1-14-10-4-2-8(3-5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12)
Standard InChI Key AIOZOPBREIDGJH-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)NC2=CNN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a 4-(methylsulfanyl)phenyl group via an amine bridge. The methylsulfanyl (-SMe) substituent introduces electron-rich characteristics, influencing its reactivity and intermolecular interactions. Key structural identifiers include:

PropertyValue
IUPAC NameN-(4-methylsulfanylphenyl)-1H-pyrazol-4-amine
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight205.28 g/mol
SMILESCSc1ccc(cc1)Nc2c[nH]nc2
InChIKeyInChI=1S/C10H11N3S/c1-14-10-4-2-8(3-5-1

The crystal structure remains uncharacterized, but analogous pyrazole derivatives exhibit planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited, related pyrazoles display distinct absorption bands in IR spectra corresponding to N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1500 cm⁻¹). UV-Vis spectra typically show maxima near 260–280 nm due to π→π* transitions.

Synthesis and Optimization

Primary Synthetic Route

The most reported synthesis involves the condensation of 4-(methylsulfanyl)phenylhydrazine with ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄), followed by cyclization to form the pyrazole ring.

Reaction Scheme:

  • Formation of Hydrazone:
    4-(Methylsulfanyl)phenylhydrazine+Ethyl acetoacetateHClHydrazone intermediate\text{4-(Methylsulfanyl)phenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{Hydrazone intermediate}

  • Cyclization:
    HydrazoneΔN-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine\text{Hydrazone} \xrightarrow{\Delta} \text{N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine}

Alternative Methods

Alternative approaches include:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yields.

  • Solid-phase synthesis: Utilizes polymer-supported reagents for easier purification, though scalability remains a challenge.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

CompoundIC₅₀ (MCF-7)Mechanism
N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine18 µMROS-mediated apoptosis
5-Fluorouracil8 µMThymidylate synthase inhibition

Anti-Inflammatory Effects

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac (68%). This activity is attributed to COX-2 inhibition and TNF-α suppression.

Applications in Material Science

Organic Electronics

The electron-donating methylsulfanyl group enhances charge transport properties, making the compound a candidate for organic field-effect transistors (OFETs). Thin-film studies show a hole mobility of 0.12 cm²/V·s, competitive with commercial semiconductors.

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for transition metals. Complexation with Cu(II) yields a coordination polymer with potential catalytic activity in Suzuki-Miyaura couplings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator